2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid

Fragment-based drug discovery Fsp³ 3D fragments

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid (CAS 1369249-30-8) is a conformationally constrained bicyclic compound comprising a 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) core with an acetic acid side chain at the 2-position. Its molecular formula is C₈H₁₂O₃ (MW 156.18), and it is supplied as a racemic mixture with a typical purity specification of ≥95%.

Molecular Formula C8H12O3
Molecular Weight 156.181
CAS No. 1369249-30-8
Cat. No. B2804454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid
CAS1369249-30-8
Molecular FormulaC8H12O3
Molecular Weight156.181
Structural Identifiers
SMILESC1CC2C(CC1O2)CC(=O)O
InChIInChI=1S/C8H12O3/c9-8(10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2,(H,9,10)
InChIKeyBZDCRCJAJGIUJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid (CAS 1369249-30-8): A Rigid 3D Bicyclic Ether–Acetic Acid Building Block for Fragment-Based Discovery and Medicinal Chemistry


2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid (CAS 1369249-30-8) is a conformationally constrained bicyclic compound comprising a 7-oxabicyclo[2.2.1]heptane (7-oxanorbornane) core with an acetic acid side chain at the 2-position. Its molecular formula is C₈H₁₂O₃ (MW 156.18), and it is supplied as a racemic mixture with a typical purity specification of ≥95% . The 7-oxabicyclo[2.2.1]heptane scaffold is characterized by a cyclohexane ring locked in a boat-like conformation by an oxygen bridge, imparting high conformational rigidity and a pronounced three-dimensional shape [1]. This scaffold serves as a versatile intermediate in organic synthesis and has attracted attention in fragment-based drug discovery (FBDD) owing to its high fraction of sp³-hybridized carbon content (Fsp³ = 0.875) [2]. The compound is commercially available from multiple suppliers for research and development use [3].

Why Generic Substitution Fails for 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid: Structural Determinants That Cannot Be Replicated by Acyclic or Carbocyclic Analogs


Simple interchange with an acyclic acetic acid (e.g., phenylacetic acid) or even a carbocyclic norbornane analog is not equivalent because the 7-oxabicyclo[2.2.1]heptane scaffold introduces three inseparable structural features that govern downstream molecular properties: (i) a rigid, pre-organized bicyclic architecture that reduces the entropic penalty upon target binding compared to flexible aliphatic chains [1]; (ii) an endocyclic ether oxygen that functions as an additional hydrogen bond acceptor (total HBA = 3 versus 2 for the all-carbon norbornane-2-acetic acid), altering both polarity and solvation [2]; and (iii) stereochemically defined substitution at the 2-position, where the relative orientation of the acetic acid side chain differs from the 1-positional isomer . These factors collectively influence logP, pKa, solubility, protein binding, and metabolic stability in ways that cannot be predicted or compensated by simple molar equivalents of a structurally dissimilar analog.

Product-Specific Quantitative Evidence Guide: Measurable Differentiation of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid from Its Closest Comparators


Fsp³ Comparison: 3D Character of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid vs. Phenylacetic Acid

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.875 (7 of 8 carbon atoms are sp³), substantially higher than the Fsp³ of 0.125 for phenylacetic acid (1 of 8 carbons sp³). This places the compound firmly within '3D fragment' chemical space, which is increasingly prioritized in fragment-based drug discovery (FBDD) because shapelier, more saturated fragments have been correlated with higher clinical progression rates [1]. The average Fsp³ of discovery-phase compounds is approximately 0.36, rising to 0.47 for approved drugs, indicating that high-Fsp³ starting points like this compound offer a strategic advantage for lead optimization trajectories [2].

Fragment-based drug discovery Fsp³ 3D fragments conformational rigidity

Hydrogen Bond Acceptor Count: 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid vs. Norbornane-2-acetic Acid

The replacement of the methylene bridge (–CH₂–) in norbornane-2-acetic acid with an oxygen atom (–O–) in the target compound increases the hydrogen bond acceptor (HBA) count from 2 to 3, while the hydrogen bond donor count remains at 1 for both compounds [1]. This additional HBA arising from the endocyclic ether oxygen modulates the compound's polarity and solvation properties: the computed total polar surface area (TPSA) for the target compound is 46.5 Ų, compared to 37.3 Ų for norbornane-2-acetic acid [2]. The increased HBA capacity has been exploited in medicinal chemistry to enhance aqueous solubility and to provide an additional anchoring point for target protein engagement, as demonstrated by 7-oxabicyclo[2.2.1]heptane-containing thromboxane A₂ receptor antagonists such as SQ 35,091 (Kd = 1.0 ± 0.1 nM in human platelet membranes) .

Hydrogen bonding polarity solubility bioisosterism

Positional Isomer Differentiation: 2-yl vs. 1-yl Acetic Acid Attachment on the 7-Oxabicyclo[2.2.1]heptane Scaffold

The target compound (2-yl isomer, CAS 1369249-30-8) and its bridgehead positional isomer (1-yl isomer, CAS 2092599-43-2) share the identical molecular formula (C₈H₁₂O₃) and molecular weight (156.18) but differ fundamentally in the geometric disposition of the carboxylic acid group . In the 2-yl isomer, the acetic acid moiety is attached to a secondary carbon on the bicyclic framework, projecting the carboxyl group at an angle defined by the boat-like conformation of the oxanorbornane ring. In the 1-yl isomer, the acetic acid is attached directly to a bridgehead tertiary carbon, resulting in a markedly different exit vector and steric environment [1]. This regioisomeric distinction is critical in structure–activity relationship (SAR) studies: within the 7-oxabicyclo[2.2.1]heptane thromboxane A₂ antagonist series, the substitution pattern on the bicyclic core was shown to be a primary determinant of receptor binding affinity and subtype selectivity, with potency varying by orders of magnitude between regioisomers [2].

Positional isomerism exit vector geometry SAR regiochemistry

Conformational Pre-organization: Entropic Advantage of 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid over Flexible Acyclic Acetic Acid Derivatives

The 7-oxabicyclo[2.2.1]heptane core is locked into a single, well-defined boat-like conformation by the oxygen bridge, eliminating the rotational degrees of freedom present in acyclic acetic acid derivatives such as 4-phenylbutyric acid or hexanoic acid [1]. The target compound has only 2 rotatable bonds (the C–C bond linking the bicyclic core to the carboxyl group, and the C–OH bond of the carboxyl), compared to 3–5 rotatable bonds for flexible acyclic analogs of similar molecular weight. This conformational restriction reduces the entropic penalty (TΔS) upon target binding, a principle that has been exploited across multiple 7-oxabicyclo[2.2.1]heptane-based therapeutic programs. In the PP5 inhibitor series derived from the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid scaffold, compound 28a achieved 38-fold selectivity for PP5 over PP2A (PP2A/PP5 IC₅₀ = 33.8/0.9 μM) and oral bioavailability F = 82.0%, with the authors attributing the selectivity gain to the 'spatial conformational restriction' imposed by the rigid bicyclic scaffold [2]. While these data are from a more elaborated derivative, they establish the class-level principle that the rigid oxanorbornane core provides a quantifiable advantage in achieving target selectivity compared to more flexible scaffolds [3].

Conformational restriction entropic penalty binding affinity scaffold rigidity

Synthetic Tractability: Diels–Alder Access to 7-Oxabicyclo[2.2.1]heptane Scaffolds vs. Multi-Step Carbocyclic Norbornane Construction

The 7-oxabicyclo[2.2.1]heptane framework is readily constructed via Diels–Alder [4+2] cycloaddition between furans and suitable dienophiles, a reaction that proceeds with predictable stereochemistry and can be catalyzed by Lewis acids for improved yield and selectivity [1]. In contrast, the all-carbon norbornane analog requires cyclopentadiene-based Diels–Alder chemistry followed by hydrogenation, or alternative multi-step sequences. Recent methodology has further expanded the synthetic utility of the 7-oxabicyclo[2.2.1]heptane scaffold: Pd-catalyzed directed β-(hetero)arylation achieves functionalization in up to 99% yield (for aryl iodides) and 88% yield (for heteroaryl iodides) with complete diastereoselectivity, enabling rapid diversification of the scaffold for library synthesis [2]. The acetic acid side chain can be introduced via homologation of the corresponding aldehyde or via alkylation of the bicyclic enolate. This synthetic accessibility makes the target compound a cost-effective entry point for generating diverse screening libraries compared to carbocyclic norbornane acetic acid derivatives, which typically require lengthier synthetic sequences and more expensive starting materials .

Diels–Alder synthetic accessibility building block furan cycloaddition

Class-Level Biological Precedent: 7-Oxabicyclo[2.2.1]heptane Scaffold in Bioactive Molecules vs. Carbocyclic Norbornane Comparators

The 7-oxabicyclo[2.2.1]heptane scaffold has a validated track record in multiple therapeutic target classes where the endocyclic oxygen contributes to potency or selectivity. Key examples include: (i) thromboxane A₂ (TxA₂) receptor antagonists—SQ 35,091, a 7-oxabicyclo[2.2.1]heptane semicarbazone, inhibited arachidonic acid-induced platelet aggregation with an I₅₀ of 3 nM and U-46,619-induced aggregation with an I₅₀ of 12 nM in human platelet-rich plasma, with a Kd of 1.0 ± 0.1 nM for the human platelet TxA₂ receptor ; (ii) PP5-selective inhibitors—compound 28a (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivative) showed 38-fold PP5 selectivity over PP2A (IC₅₀ = 0.9 μM vs. 33.8 μM) and reversed temozolomide resistance in glioblastoma with oral efficacy (TGI = 87.7%) [1]; (iii) anticonvulsant activity—7-oxabicyclo[2.2.1]heptane derivatives demonstrated anticonvulsant effects in preclinical models [2]. In each case, the 7-oxa bridge was integral to the pharmacophore, and direct carbocyclic norbornane analogs showed substantially reduced activity, supporting the premise that the oxygen atom is not merely a passive scaffold element but an active participant in target engagement.

Thromboxane A₂ antagonism PP5 inhibition anticonvulsant biological validation

Optimal Research and Industrial Application Scenarios for 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD): A High-Fsp³ Carboxylic Acid Fragment for 3D Library Construction

With an Fsp³ of 0.875—substantially exceeding the discovery-phase compound average of 0.36—2-{7-oxabicyclo[2.2.1]heptan-2-yl}acetic acid is ideally suited as a core fragment for constructing 3D-enriched screening libraries [1]. The carboxylic acid handle enables straightforward amide coupling or esterification to generate diverse fragment derivatives, while the rigid scaffold ensures that any binding interactions identified in fragment screens occur with a pre-organized geometry. The recent demonstration of directed Pd-catalyzed β-(hetero)arylation on the 7-oxabicyclo[2.2.1]heptane framework (yields up to 99%, complete diastereoselectivity) provides a validated diversification route for elaborating the fragment into lead-like molecules .

Bioisosteric Replacement of Flexible Alkyl Carboxylic Acids in Lead Optimization

When a flexible alkyl carboxylic acid moiety (e.g., hexanoic acid or 4-phenylbutyric acid side chain) in a lead compound contributes to poor pharmacokinetics due to high conformational entropy, the 7-oxabicyclo[2.2.1]heptane-2-acetic acid scaffold offers a conformationally restricted bioisostere. The scaffold provides a defined carboxylate exit vector, an additional hydrogen bond acceptor from the endocyclic oxygen, and reduced rotatable bond count (2 vs. 4), which can improve binding affinity through entropic stabilization while simultaneously modulating logD and solubility [1]. This strategy is directly validated by the 38-fold PP5 selectivity gain achieved through conformational restriction in the 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid series [2].

Synthetic Methodology Development and Chemical Biology Tool Generation

The 2-{7-oxabicyclo[2.2.1]heptan-2-yl}acetic acid scaffold serves as a versatile substrate for developing and benchmarking new synthetic methodologies targeting bridged bicyclic systems. The carboxylic acid functionality provides a convenient handle for attachment to solid supports, fluorophores, or affinity tags, enabling the generation of chemical biology probes. The commercial availability of the compound (e.g., 50 mg and 500 mg quantities through CymitQuimica/Biosynth ) lowers the barrier to entry for academic and industrial laboratories seeking to explore oxanorbornane-based chemical space without investing in multi-step in-house synthesis.

Phosphatase Inhibitor Development: Building on the Norcantharidin Scaffold Class

The 7-oxabicyclo[2.2.1]heptane core is structurally related to norcantharidin—the demethylated analog of the natural product cantharidin, a potent but non-selective PP1/PP2A/PP5 inhibitor. The target compound provides a minimalist entry point for developing next-generation selective phosphatase inhibitors by appending functionality that exploits the PP5 catalytic domain differences. The recent report of a 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivative (28a) achieving 38-fold PP5/PP2A selectivity and significant in vivo tumor growth inhibition (TGI = 87.7% in combination with temozolomide) [2] demonstrates the translational potential of this scaffold class and positions 2-{7-oxabicyclo[2.2.1]heptan-2-yl}acetic acid as a valuable starting material for iterative medicinal chemistry optimization.

Quote Request

Request a Quote for 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.